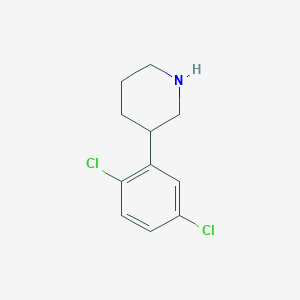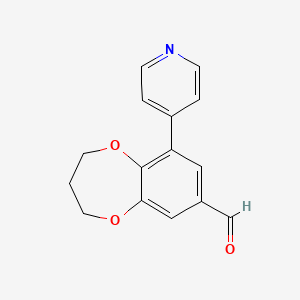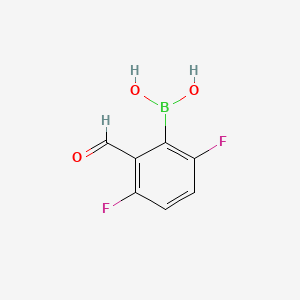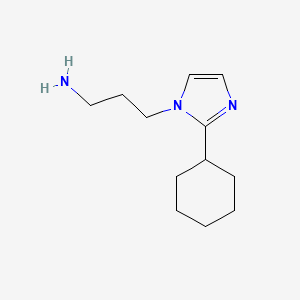
3-(2-cyclohexyl-1H-imidazol-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-cyclohexyl-1H-imidazol-1-yl)propan-1-amine is a compound that features an imidazole ring substituted with a cyclohexyl group and a propan-1-amine chain. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 3-(2-cyclohexyl-1H-imidazol-1-yl)propan-1-amine can be achieved through several synthetic routes. Common methods for synthesizing imidazole derivatives include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This involves the cyclization of N-substituted glycine derivatives.
Dehydrogenation of imidazolines: This method involves the oxidation of imidazolines to form imidazoles.
From alpha halo-ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald synthesis: This involves the cyclization of alpha-amino ketones.
Amino nitrile synthesis: This involves the reaction of nitriles with amines.
Chemical Reactions Analysis
3-(2-cyclohexyl-1H-imidazol-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form imidazolines.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Scientific Research Applications
3-(2-cyclohexyl-1H-imidazol-1-yl)propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-cyclohexyl-1H-imidazol-1-yl)propan-1-amine involves its interaction with various molecular targets and pathways. Imidazole derivatives typically exert their effects by binding to specific enzymes or receptors, inhibiting or activating their functions. For example, imidazole antifungals inhibit the synthesis of sterols in fungi by targeting cytochrome P450-dependent 14α-lanosterol demethylase .
Comparison with Similar Compounds
3-(2-cyclohexyl-1H-imidazol-1-yl)propan-1-amine can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
These compounds share the imidazole core but differ in their substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
3-(2-cyclohexylimidazol-1-yl)propan-1-amine |
InChI |
InChI=1S/C12H21N3/c13-7-4-9-15-10-8-14-12(15)11-5-2-1-3-6-11/h8,10-11H,1-7,9,13H2 |
InChI Key |
LSBGZVNQOZXLLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC=CN2CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methoxy-1H-pyrazolo[4,3-b]pyridine-3-carboxylicacid](/img/structure/B13581149.png)
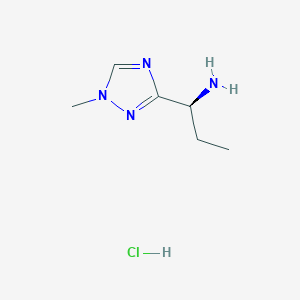
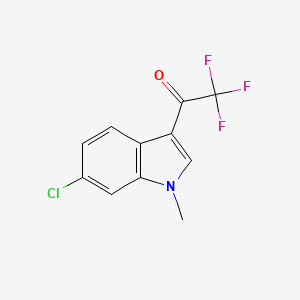
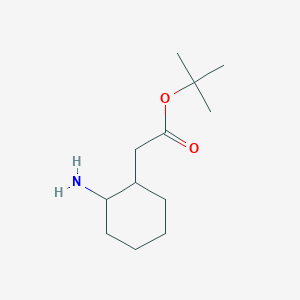

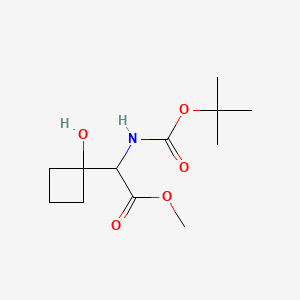

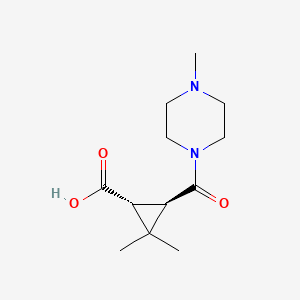
![2-(1H-indol-3-yl)-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B13581193.png)


